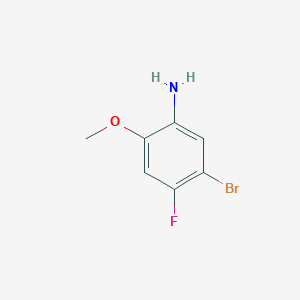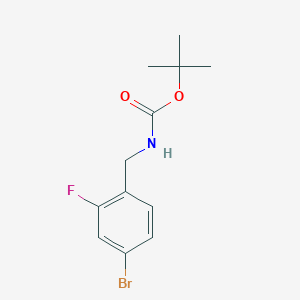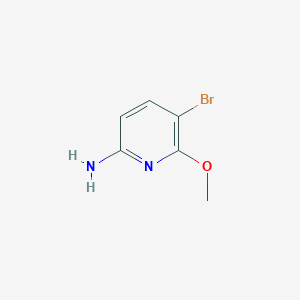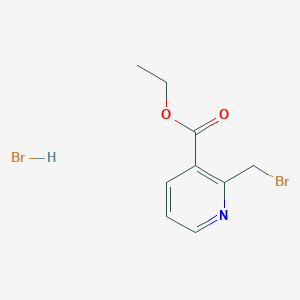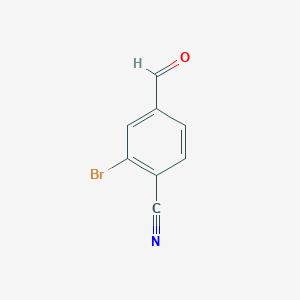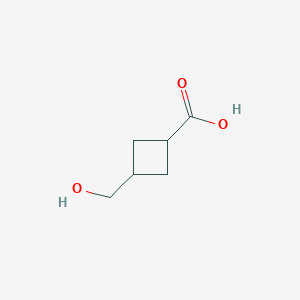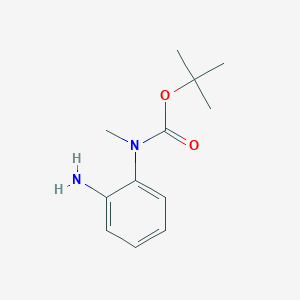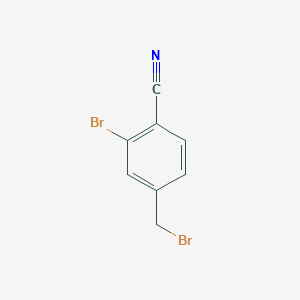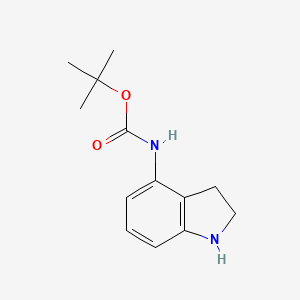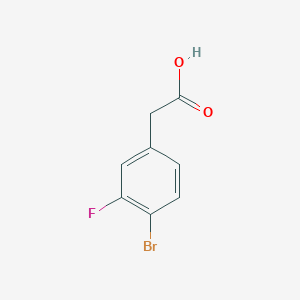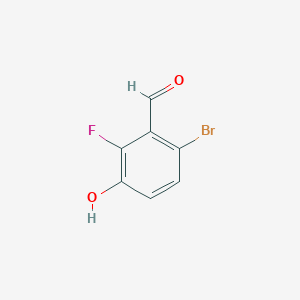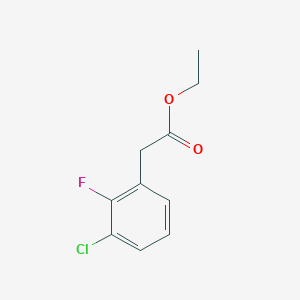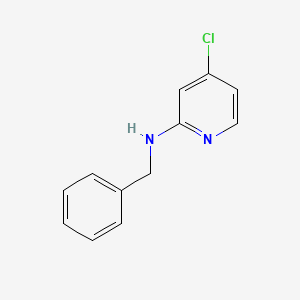
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL
Vue d'ensemble
Description
“1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL” is a biochemical compound . It has the molecular formula C10H7BrClNO2 . This compound is used in various research and development activities .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL” consists of a 1H-indol-3-ol core with acetyl, bromo, and chloro substituents . The exact 3D structure can be computed using specialized software .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis, Elucidation, Hirshfeld surface analysis, and DFT calculations of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide
This research paper discusses the synthesis of a compound related to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL, emphasizing the significant biological activity associated with the indole nucleus. The compound demonstrates diverse biological properties, such as anti-tumor and anti-inflammatory activities, attributed to DNA and protein interactions. The study includes Hirshfeld surface analysis and DFT calculations to understand the molecular packing and the strength of molecular interactions within the crystal structure (Geetha et al., 2019).
Chemical Synthesis and Optimization
Improved synthesis of the key intermediate of silodosin
This study focuses on the synthesis of a key intermediate of Silodosin, which is structurally similar to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL. The paper outlines the steps and conditions optimized for the synthesis process, achieving a significant overall yield, showcasing the importance of this compound in the synthesis of pharmaceuticals (Zhang Tao et al., 2007).
Crystal Structure and Molecular Interactions
A Study of the Crystal Structure and Hydrogen Bonding of 3-Trifluoroacetyloxime Substituted 7-Acetamido-2-aryl-5-bromoindoles
This research investigates the crystal structure and hydrogen bonding of compounds closely related to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL. It highlights the significance of the indole structure in pharmaceuticals and the importance of understanding the molecular structure for the development of new drugs. The study uses techniques such as NMR, IR, and mass spectrometry, alongside single-crystal X-ray diffraction data, to elucidate the molecular structure and interactions (Mphahlele, 2018).
Propriétés
IUPAC Name |
1-(5-bromo-6-chloro-3-hydroxyindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-5(14)13-4-10(15)6-2-7(11)8(12)3-9(6)13/h2-4,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHWTHITARKRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699720 | |
| Record name | 1-(5-Bromo-6-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL | |
CAS RN |
90766-88-4 | |
| Record name | 1-(5-Bromo-6-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



